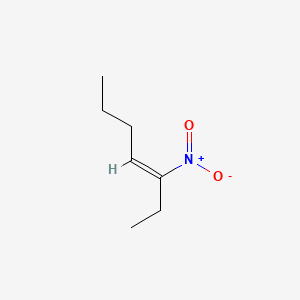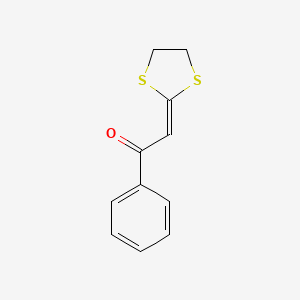
2-Benzoylmethylene-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoylmethylene-1,3-dithiolane is an organic compound characterized by a dithiolane ring structure with a benzoylmethylene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoylmethylene-1,3-dithiolane typically involves the reaction of benzoylmethylene chloride with 1,3-propanedithiol in the presence of a base. The reaction proceeds through the formation of a thioacetal intermediate, which cyclizes to form the dithiolane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzoylmethylene-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzoylmethylene group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols or thiols.
Substitution: Various substituted benzoylmethylene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzoylmethylene-1,3-dithiolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Benzoylmethylene-1,3-dithiolane involves its ability to undergo various chemical transformations. The dithiolane ring can act as a nucleophile or electrophile, depending on the reaction conditions. The benzoylmethylene group can participate in conjugate addition or substitution reactions, making the compound versatile in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiane: Similar to 1,3-dithiolane but with a different ring structure.
1,3-Dithiolane-2-thione: Contains a thione group instead of a methylene group.
2-Benzoylmethylene-1,3-dithiane: Similar structure but with a dithiane ring.
Uniqueness: 2-Benzoylmethylene-1,3-dithiolane is unique due to its specific combination of a benzoylmethylene group and a dithiolane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C11H10OS2 |
|---|---|
Molekulargewicht |
222.3 g/mol |
IUPAC-Name |
2-(1,3-dithiolan-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C11H10OS2/c12-10(8-11-13-6-7-14-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI-Schlüssel |
VCHBEZQCHRGNJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=CC(=O)C2=CC=CC=C2)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B14723009.png)
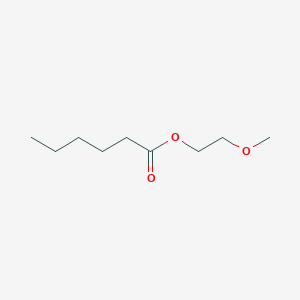

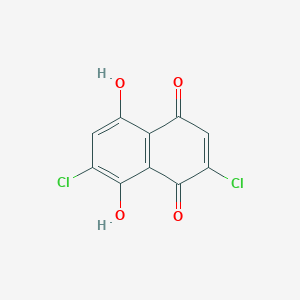
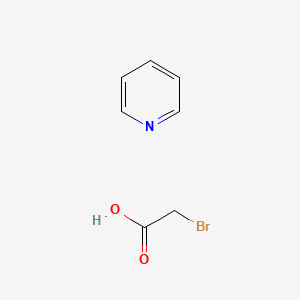

![ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate](/img/structure/B14723054.png)

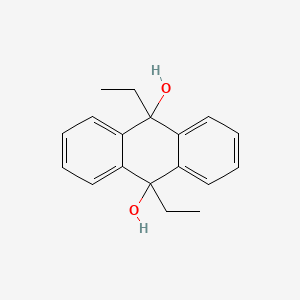
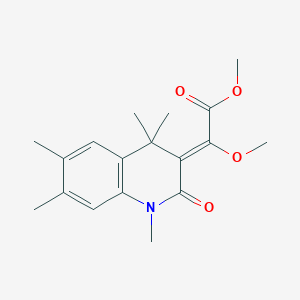


![[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone](/img/structure/B14723087.png)
